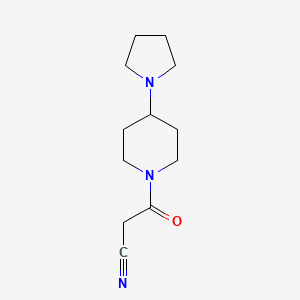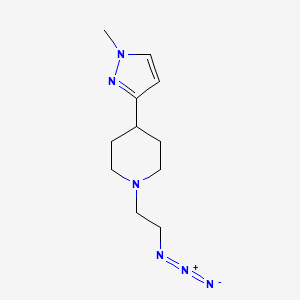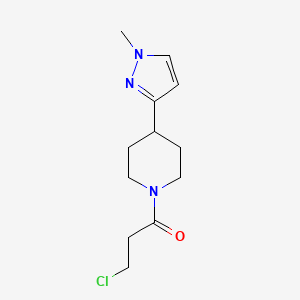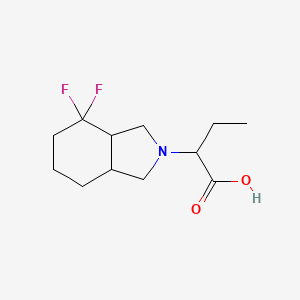
(1-(2-Aminoethyl)indolin-6-yl)methanol
Descripción general
Descripción
1-(2-Aminoethyl)indolin-6-yl)methanol, also known as AIM, is an organic compound that is used in a variety of scientific research applications. AIM is a versatile compound that can be used in a variety of experiments and has been used in a wide range of research applications, from drug design to biochemistry. AIM has a wide range of biochemical and physiological effects, which makes it an ideal compound for a variety of research applications.
Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
Indoles are a significant class of heterocycles in nature, found in a variety of biologically active compounds. The compound “(1-(2-Aminoethyl)indolin-6-yl)methanol” can be utilized in the synthesis of complex indole derivatives. These derivatives are structurally similar to natural indoles, which are known for their wide-ranging biological activity, including neurotransmitters like serotonin and anticancer agents like vinblastine .
Pharmacological Research
Indole derivatives exhibit a broad spectrum of biological activities. They serve as a core structure for many synthetic drugs with high sales, such as sumatriptan and tadalafil. The compound could be a precursor in the development of new pharmacologically active molecules that might interact with various receptors to treat different diseases .
Antiviral Agents
The structural flexibility of indole derivatives allows for the creation of compounds with antiviral properties. Research has shown that certain indole derivatives can inhibit influenza A and Coxsackie B4 virus. “(1-(2-Aminoethyl)indolin-6-yl)methanol” could be modified to enhance its antiviral capabilities, potentially leading to the development of new antiviral drugs .
Anti-HIV Activity
Indole derivatives have been synthesized and screened for their anti-HIV activity. Compounds with an indole base have shown inhibitory effects against HIV-1 and HIV-2 strains. The subject compound could be used as a starting point for the synthesis of anti-HIV agents, contributing to the fight against this global health issue .
Anticancer Research
The indole ring is a common feature in many anticancer drugs. By modifying “(1-(2-Aminoethyl)indolin-6-yl)methanol”, researchers can synthesize novel indole derivatives with potential anticancer properties. These derivatives could be tested against various cancer cell lines to assess their efficacy and safety .
Neurotransmitter Analogues
Given that indole structures are present in neurotransmitters, “(1-(2-Aminoethyl)indolin-6-yl)methanol” could be used to create analogues of these neurotransmitters. These analogues could help in understanding the mechanisms of neurotransmission and in the development of treatments for neurological disorders .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include (1-(2-aminoethyl)indolin-6-yl)methanol, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some indole derivatives have been found to inhibit cholinesterase activity , which could potentially alter neurotransmission in the nervous system.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . These can include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinergic signaling .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that the effects of (1-(2-Aminoethyl)indolin-6-yl)methanol’s action would be diverse and dependent on the specific target and biological context.
Propiedades
IUPAC Name |
[1-(2-aminoethyl)-2,3-dihydroindol-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-4-6-13-5-3-10-2-1-9(8-14)7-11(10)13/h1-2,7,14H,3-6,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELWFESAELWAMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)CO)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-Aminoethyl)indolin-6-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(piperidin-3-yl)methanone](/img/structure/B1478775.png)
![5-(2-azidoethyl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1478776.png)
![2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butan-1-one](/img/structure/B1478777.png)
![piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone](/img/structure/B1478778.png)
![azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B1478780.png)




![5-(2-Azidoethyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478790.png)
![2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one](/img/structure/B1478791.png)
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propanoic acid](/img/structure/B1478792.png)

